molecular formula C15H17N3O2 B6630064 N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-pyrazol-1-ylpropanamide

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-pyrazol-1-ylpropanamide

Cat. No. B6630064
M. Wt: 271.31 g/mol
InChI Key: JJPGNQPHPOVWOW-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-pyrazol-1-ylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to modulate the activity of certain enzymes and receptors in the body, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-pyrazol-1-ylpropanamide involves the modulation of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been found to bind to certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-pyrazol-1-ylpropanamide has been found to have several biochemical and physiological effects. These include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of certain signaling pathways in the body. Additionally, it has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-pyrazol-1-ylpropanamide in lab experiments is its ability to modulate the activity of certain enzymes and receptors in the body. This makes it a valuable tool for studying the mechanisms of various diseases and developing new drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-pyrazol-1-ylpropanamide. One potential direction is the development of new drugs that are based on this compound, which may have greater efficacy and fewer side effects than current treatments. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to evaluate the safety and toxicity of this compound in humans, which will be important for its eventual clinical use.

Synthesis Methods

The synthesis of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-pyrazol-1-ylpropanamide involves several steps. The first step involves the reaction between 2-bromo-1-indanone and 2-methyl-1,3-propanediol in the presence of a base to form the intermediate compound. This is followed by the reaction between the intermediate compound and pyrazole in the presence of a coupling reagent to form the final product.

Scientific Research Applications

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-pyrazol-1-ylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to have significant activity against certain types of cancer, such as breast cancer and prostate cancer. Additionally, it has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.

properties

IUPAC Name

N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-13-10-11-4-1-2-5-12(11)15(13)17-14(20)6-9-18-8-3-7-16-18/h1-5,7-8,13,15,19H,6,9-10H2,(H,17,20)/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPGNQPHPOVWOW-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)CCN3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)CCN3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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